molecular formula C22H27ClN4O2S B2836355 1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 1105202-52-5

1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2836355
CAS No.: 1105202-52-5
M. Wt: 446.99
InChI Key: ZHVDUTWAICKYMU-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide features a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a substituted thieno-pyrazole moiety. Its structure includes a 2-oxo-2-(propylamino)ethyl side chain on the pyrazole ring, which introduces hydrogen-bonding capabilities via the amide and amine groups.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2S/c1-2-11-24-19(28)12-27-20(17-13-30-14-18(17)26-27)25-21(29)22(9-3-4-10-22)15-5-7-16(23)8-6-15/h5-8H,2-4,9-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVDUTWAICKYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide (CAS Number: 1105202-52-5) is a synthetic compound that has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C22H27ClN4O2S
Molecular Weight 447.0 g/mol
CAS Number 1105202-52-5

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Initial studies suggest that it may exhibit antitumor and anti-inflammatory properties.

Antitumor Activity

Research has indicated that compounds with similar thieno[3,4-c]pyrazole structures often demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit the proliferation of tumor cells such as breast cancer (MCF-7) and gastric carcinoma (MGC-803) cells. The IC50 values for these activities are typically in the range of 20-30 µM for structurally related compounds .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study conducted by Elmongy et al. synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their cytotoxicity against breast cancer cells. The most potent derivative showed an IC50 value of 21.6 µM against the MDA-MB-231 cell line, indicating significant antitumor potential .
  • Mechanistic Studies : Further mechanistic studies have suggested that the compound may induce apoptosis in cancer cells via the activation of caspase pathways, which are crucial for programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The thienopyrazole moiety is known for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . Studies have shown that derivatives of thienopyrazoles can induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been studied for their ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines . This application is particularly relevant in chronic inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that compounds with thienopyrazole frameworks may provide neuroprotective effects by preventing neuronal cell death and reducing oxidative stress in models of neurodegenerative diseases . This opens avenues for research into treatments for conditions such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

  • Drug Development : The compound's unique structure makes it a candidate for drug development targeting multiple pathways involved in disease mechanisms. Its potential as a multi-target drug could be advantageous in treating complex diseases where single-target therapies fall short .
  • Bioavailability Studies : Investigations into the pharmacokinetics and bioavailability of this compound are crucial for understanding its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles can help optimize formulations for clinical use .

Biochemical Studies

  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound is essential for elucidating its mechanism of action. Research has focused on how it interacts with specific enzymes or receptors involved in disease processes, contributing to the broader field of personalized medicine .
  • Toxicological Assessments : Safety profiles are critical for any new therapeutic agent. Toxicological studies assessing the compound's effects at various dosages can provide insights into its safety and efficacy in clinical settings .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in tumor size in xenograft models using similar thienopyrazole compounds.
Study BNeuroprotectionShowed reduced neuronal apoptosis in vitro under oxidative stress conditions when treated with thienopyrazole derivatives.
Study CAnti-inflammatoryReported decreased levels of TNF-alpha and IL-6 in animal models of chronic inflammation following treatment with related compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The evidence highlights 1-(4-chlorophenyl)-N-[2-(tert-butyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide () as a closely related analog. Key differences include:

  • Substituent on the pyrazole ring: Target compound: 2-oxo-2-(propylamino)ethyl group (polar, hydrogen-bond donor/acceptor). Analog: tert-butyl group (bulky, hydrophobic).
  • Molecular weight :
    • Analog : 403.969 g/mol (C₂₁H₂₆ClN₃OS) .
    • Target compound : Likely higher due to the additional oxygen and nitrogen in the side chain.
Table 1: Structural and Functional Group Comparison
Feature Target Compound Analog ()
Pyrazole substituent 2-oxo-2-(propylamino)ethyl tert-butyl
Hydrogen-bonding sites Amide (C=O), amine (NH) None
Polarity Higher (polar groups) Lower (hydrophobic)
Molecular formula Likely C₂₂H₂₇ClN₄O₂S* C₂₁H₂₆ClN₃OS

*Estimated based on structural analysis.

Implications of Structural Variations

Solubility and Permeability
  • The target compound’s polar 2-oxo-2-(propylamino)ethyl group may enhance water solubility compared to the tert-butyl analog, which is more lipophilic. However, increased polarity could reduce membrane permeability .
  • The tert-butyl group in the analog may improve metabolic stability by shielding reactive sites, a common strategy in drug design .
Binding Affinity and Selectivity
  • AutoDock4 simulations () could model these interactions by incorporating receptor flexibility .
  • The analog’s tert-butyl group may favor hydrophobic binding pockets , such as those in steroid hormone receptors or lipid-processing enzymes .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core, coupling with the chlorophenylcyclopentanecarboxamide moiety, and functionalization of the propylaminoethyl side chain. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions in amide bond formation. Optimization strategies:

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
  • Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Monitor reaction progress via HPLC to ensure intermediate purity (>95%) before proceeding .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the thienopyrazole ring (δ 6.8–7.2 ppm for aromatic protons) and propylaminoethyl side chain (δ 2.4–3.1 ppm for NH and CH2 groups) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~500–550 Da) and isotopic patterns matching the halogenated (Cl) and sulfur-containing moieties .
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or ring conformation .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad activity:

  • Cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) to assess anti-proliferative potential .
  • Enzyme inhibition screens (e.g., kinases, cyclooxygenases) due to the compound’s heterocyclic and halogenated motifs .
  • Solubility and stability profiling in PBS/DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer :

  • Core modifications : Replace the thieno[3,4-c]pyrazole with analogous heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) to assess impact on target binding .
  • Substituent optimization : Systematically vary the propylaminoethyl group (e.g., isopropyl, cyclopropyl) to study steric/electronic effects on activity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or PI3K, validated by SPR binding assays .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

  • Methodological Answer : Address contradictions (e.g., reported anti-inflammatory vs. anticancer activity) through:

  • Pathway-specific assays : Use siRNA knockdown or CRISPR-Cas9 models to isolate signaling pathways (e.g., NF-κB for inflammation, p53 for apoptosis) .
  • Proteomics/transcriptomics : Compare expression profiles in treated vs. untreated cells to identify differentially regulated targets .
  • Dose-response studies : Clarify if effects are primary (target-mediated) or secondary (off-target) by testing across a wide concentration range (nM–µM) .

Q. What strategies mitigate metabolic instability in preclinical models?

  • Methodological Answer :

  • Metabolite identification : Use LC-MS/MS to detect major Phase I/II metabolites in liver microsomes .
  • Prodrug design : Mask labile groups (e.g., amide) with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Co-administration with CYP inhibitors (e.g., ketoconazole) to assess metabolic pathways in vivo .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Methodological Answer :

  • Model selection : Use xenograft models (e.g., HCT-116 colon cancer) for oncology or LPS-induced inflammation models for immunology .
  • Dosing regimen : Optimize based on pharmacokinetic data (e.g., t1/2 from plasma concentration-time curves) to maintain target engagement .
  • Endpoint analysis : Combine tumor volume measurements with histopathology (H&E staining) and biomarker quantification (ELISA for cytokines) .

Q. What analytical methods are critical for resolving impurities in batch-to-batch synthesis?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect and quantify impurities >0.1% using C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .
  • NMR spiking experiments : Identify structural analogs of impurities by comparing with synthesized reference standards .
  • Stability-indicating assays : Stress testing under heat, light, and humidity to predict degradation pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .
  • Orthogonal validation : Confirm activity in independent labs using standardized protocols (e.g., NIH/NCATS assay guidelines) .
  • Chemical integrity checks : Verify compound identity and purity in conflicting studies via third-party analytical services .

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